molecular formula C20H20ClN3S B11597037 (4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione

(4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B11597037
M. Wt: 369.9 g/mol
InChI Key: YPLFLGFKVMZGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.

    Introduction of the thione group: The thione group can be introduced by reacting the spirocyclic intermediate with a sulfur-containing reagent under controlled conditions.

    Substitution with the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the spirocyclic core with a 2-chlorophenyl group, typically using a halogenation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the 2-chlorophenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Protein Binding: It can be used to study protein-ligand interactions due to its ability to bind to specific protein sites.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutic Agents: It may have therapeutic potential in treating certain diseases due to its biological activity.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Material Manufacturing: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(2-bromophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione
  • (4Z)-4-[(2-fluorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione
  • (4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione

Uniqueness

The uniqueness of (4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione lies in its specific substitution pattern and the presence of the thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20ClN3S

Molecular Weight

369.9 g/mol

IUPAC Name

4-(2-chloroanilino)-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione

InChI

InChI=1S/C20H20ClN3S/c21-16-11-5-6-12-17(16)22-18-20(13-7-2-8-14-20)24(19(25)23-18)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,22,23,25)

InChI Key

YPLFLGFKVMZGEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=NC(=S)N2C3=CC=CC=C3)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.